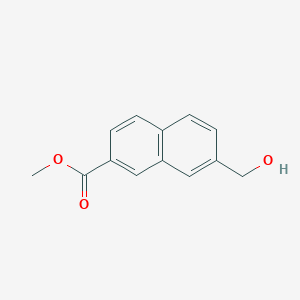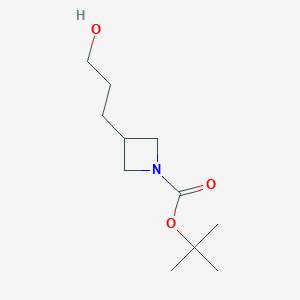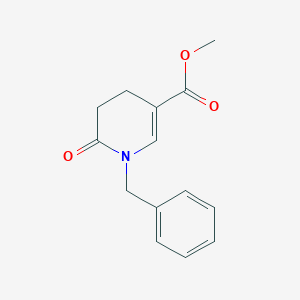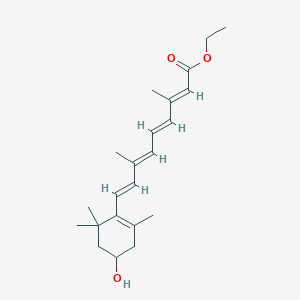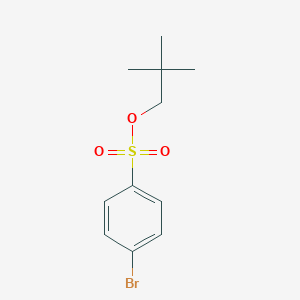
Neopentyl 4-bromobenzenesulfonate
Overview
Description
Neopentyl 4-bromobenzenesulfonate (NBBS) is an organic compound in the form of a white crystalline solid. It is used as a reagent in organic synthesis, particularly in the synthesis of other compounds. NBBS is also used in a variety of scientific research applications, where it can provide insight into the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Synthesis and Coupling Reactions
Neopentyl 4-bromobenzenesulfonate has been utilized in various synthesis and coupling reactions. For instance, it undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids to yield neopentyl biphenylsulfonates. This process is notably more efficient with 2-bromo- and 4-bromobenzenesulfonates than with 3-bromobenzenesulfonate (Cho, Kim, Sun, & Park, 2003). Moreover, nickel-catalyzed cross-coupling reactions involving neopentyl bromobenzenesulfonates with arylmagnesium bromides have been successful in preparing unsymmetrical terphenyl derivatives, showcasing the versatility of neopentyl 4-bromobenzenesulfonate in creating complex organic structures (Cho, Kim, & Park, 2004).
Reactivity and Stability
The reactivity and stability of neopentyl 4-bromobenzenesulfonate are notable in various chemical reactions. For instance, in the presence of nickel catalysts, neopentyl arenesulfonates react efficiently with alkylmagnesium bromides, highlighting the potential of neopentyl 4-bromobenzenesulfonate as a source of electrophilic aryl groups in transition metal-catalyzed cross-coupling reactions (Cho, Yun, & Park, 2003). Another study demonstrated the successful reaction of neopentyl arenesulfonates with primary alkylmagnesium bromides, suggesting the alkyloxysulfonyl group as an alternative to halides and triflates under certain conditions (Cho, Sun, Seo, Kim, & Park, 2005).
Novel Applications in Organic Chemistry
Neopentyl 4-bromobenzenesulfonate has been involved in various novel applications in organic chemistry. For example, it has been used in the synthesis of neopentyl phosphine ligands for controlling olefin isomerization in Heck reactions (Lauer, Thompson, & Shaughnessy, 2014). Additionally, its role in photostimulated reactions with nucleophiles through the SRN1 mechanism has been studied, revealing its specificity in reacting with certain nucleophiles (Bornancini, Palacios, Peñéñory, & Rossi, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Neopentyl 4-bromobenzenesulfonate is primarily used in organic synthesis, particularly in cross-coupling reactions . Its primary targets are the organic compounds that it reacts with during these processes .
Mode of Action
The compound acts as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it undergoes transmetalation, a process where it transfers its organic group from boron to palladium . This is a key step in the formation of new carbon-carbon bonds in the SM coupling .
Biochemical Pathways
The primary biochemical pathway involved in the action of Neopentyl 4-bromobenzenesulfonate is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The compound’s role in this pathway is to act as a boron reagent, contributing to the formation of these bonds .
Result of Action
The result of Neopentyl 4-bromobenzenesulfonate’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of Neopentyl 4-bromobenzenesulfonate can be influenced by various environmental factors. These include the temperature and solvent used in the reaction, the presence of a catalyst, and the specific compounds it is reacting with . Proper storage and handling are also crucial to maintain its stability and effectiveness .
properties
IUPAC Name |
2,2-dimethylpropyl 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBARUAGAVJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384347 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14248-15-8 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

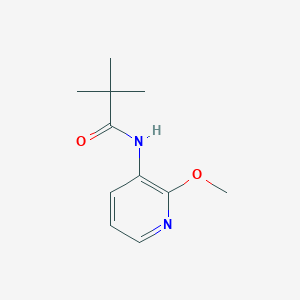

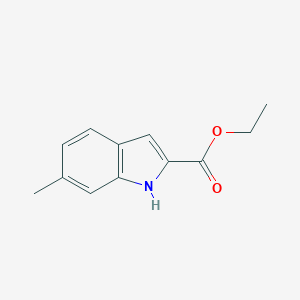

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)


